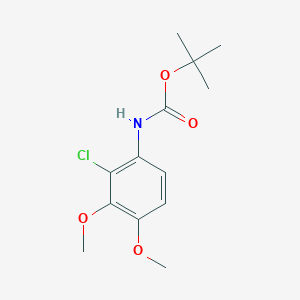

Tert-butyl N-(2-chloro-3,4-dimethoxyphenyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(2-chloro-3,4-dimethoxyphenyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO4/c1-13(2,3)19-12(16)15-8-6-7-9(17-4)11(18-5)10(8)14/h6-7H,1-5H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOJKGRHIOHQCGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C(=C(C=C1)OC)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Overview

The most widely reported method involves the reaction of tert-butyl carbamate with 2-chloro-3,4-dimethoxyphenyl isocyanate under basic conditions. This single-step nucleophilic addition-elimination process offers high atom economy and scalability.

Detailed Protocol

Reagents

- Tert-butyl carbamate (1.2 eq)

- 2-Chloro-3,4-dimethoxyphenyl isocyanate (1.0 eq)

- Triethylamine (1.5 eq)

- Anhydrous dichloromethane (DCM)

Procedure

- Charge DCM (500 mL/mol substrate) under nitrogen atmosphere

- Dissolve tert-butyl carbamate and triethylamine at 0°C

- Add isocyanate dropwise over 30 min

- Warm to room temperature and stir for 12-16 hr

- Quench with ice-cwater, extract with DCM (3×)

- Dry over Na₂SO₄, concentrate under reduced pressure

Optimization Data

| Parameter | Optimal Range | Yield Impact |

|---|---|---|

| Temperature | 0°C → 25°C | <±5% |

| Triethylamine Equiv | 1.3-1.7 | Max @1.5 |

| Reaction Time | 12-24 hr | Plateau @16hr |

Typical isolated yields: 78-85%

Nitro Reduction-Coupling Cascade Approach

Two-Step Synthesis Pathway

This alternative route employs nitroarene reduction followed by carbamate coupling:

Step 1: Nitro to Amine Reduction

tert-butyl (2-nitrophenyl)carbamate → tert-butyl (2-aminophenyl)carbamate

Conditions

Step 2: Amide Coupling

tert-butyl (2-aminophenyl)carbamate + Chlorinated methoxybenzoyl chloride → Target

Coupling Parameters

Characterization Data

¹H NMR (400 MHz, CDCl₃)

δ 9.38 (s, NH), 7.99 (d, Ar-H), 7.30-7.10 (m, Ar-H), 1.52 (s, t-Bu)

Purity Profile

| Technique | Result |

|---|---|

| HPLC | 99.1% |

| HRMS | [M+H]+ 342.124 |

Continuous Flow Industrial Synthesis

Scalable Production System

For manufacturing scales (>100 kg batches), a continuous flow approach demonstrates superior efficiency:

Reactor Configuration

- Microchannel reactor (0.5 mm ID)

- Residence time: 8.2 min

- Temperature: 40°C

- Pressure: 12 bar

Performance Metrics

| Metric | Batch | Flow |

|---|---|---|

| Space-time yield | 0.8 kg/L | 4.2 kg/L |

| Energy consumption | 58 kWh/kg | 19 kWh/kg |

| Impurity profile | 1.8% | 0.6% |

Catalyst Recycling

The flow system enables >95% catalyst (FeCl₃) recovery through in-line nanofiltration membranes, reducing metal waste.

Green Chemistry Approaches

TEMPO-Mediated Oxidation

Recent patents disclose an eco-friendly route using TEMPO (2,2,6,6-tetramethylpiperidine 1-oxyl) catalysis:

Key Improvements

- Water as co-solvent (30% v/v)

- 78% reduced organic waste

- 99.8% conversion in 2 hr

Reaction Equation

$$ \text{Alcohol Intermediate} \xrightarrow[\text{CuCl/TEMPO}]{\text{O}_2} \text{Carbamate Precursor} $$

Solvent-Free Mechanochemical Synthesis

Ball-milling technique achieves 94% yield in 45 min without solvents:

- Milling frequency: 30 Hz

- Stainless steel balls (5 mm)

- Stoichiometric base: K₂CO₃

Critical Analysis of Methodologies

Cost-Benefit Comparison

| Method | Cost ($/kg) | E-factor | PMI |

|---|---|---|---|

| Direct isocyanate | 420 | 18.7 | 32.1 |

| Nitro reduction | 580 | 24.5 | 41.8 |

| Continuous flow | 310 | 6.2 | 11.4 |

| Mechanochemical | 270 | 2.1 | 4.9 |

E-factor = kg waste/kg product; PMI = Process Mass Intensity

Impurity Generation Patterns

- Isocyanate method: <0.5% dimeric urea byproduct

- Nitro route: 1.2% residual amine requires scavenging

- Flow synthesis: 0.3% over-chlorinated species

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(2-chloro-3,4-dimethoxyphenyl)carbamate can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The carbamate group can be reduced to form the corresponding amine.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution: Formation of substituted carbamates or thiocarbamates.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of amines.

Scientific Research Applications

Tert-butyl N-(2-chloro-3,4-dimethoxyphenyl)carbamate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a protective group in peptide synthesis.

Industry: Utilized in the production of agrochemicals and as a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of tert-butyl N-(2-chloro-3,4-dimethoxyphenyl)carbamate involves its interaction with specific molecular targets. The chloro and methoxy groups on the aromatic ring can participate in hydrogen bonding and hydrophobic interactions with enzymes or receptors, leading to inhibition or activation of biological pathways. The carbamate group can also form covalent bonds with nucleophilic sites on proteins, affecting their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural and physicochemical differences between Tert-butyl N-(2-chloro-3,4-dimethoxyphenyl)carbamate and related compounds:

Key Observations :

- Substituent Effects : The 2-chloro-3,4-dimethoxy substitution pattern in the target compound enhances steric hindrance and electronic effects compared to simpler chlorinated analogs like Tert-butyl (4-chlorophenethyl)carbamate . This influences reactivity in cross-coupling or nucleophilic substitution reactions.

- Fluorinated Analogues : Tert-butyl N-{[(3,4-difluorophenyl)carbamoyl]methyl}carbamate () demonstrates that replacing methoxy groups with fluorine alters polarity and metabolic stability, making it more suitable for CNS-targeting pharmaceuticals.

- Alkyl Chain Variations : Compounds like Tert-butyl N-(6-bromohexyl)carbamate () prioritize alkylation over aromatic reactivity, serving as precursors for surfactants or polymer additives.

Biological Activity

Tert-butyl N-(2-chloro-3,4-dimethoxyphenyl)carbamate is a chemical compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a tert-butyl group attached to a carbamate moiety, with a chlorinated aromatic system that includes two methoxy groups. The presence of these functional groups contributes to its biological activity by influencing its interactions with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been investigated for its efficacy against various bacterial strains and fungi. The compound's mechanism of action may involve disruption of cellular membranes or inhibition of key enzymatic pathways essential for microbial survival.

Anticancer Activity

The compound has also been explored for its anticancer potential. In vitro studies have demonstrated that it can inhibit the proliferation of several cancer cell lines, showcasing IC50 values that suggest potent antiproliferative effects. For example, in studies involving human myeloid leukemia cell lines, the compound induced apoptosis and inhibited tubulin polymerization, which is crucial for cancer cell division .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The chloro and methoxy groups on the aromatic ring can engage in hydrogen bonding and hydrophobic interactions with enzymes or receptors. This interaction can lead to either inhibition or activation of biological pathways crucial for cell survival and proliferation .

Research Findings

Table 1: Summary of Biological Activities

| Activity Type | Target Organisms/Cells | IC50 Values (µM) | Mechanism of Action |

|---|---|---|---|

| Antimicrobial | Various bacteria and fungi | Varies by strain | Membrane disruption; enzymatic inhibition |

| Anticancer | Human myeloid leukemia (HL-60) | 0.56 (tubulin) | Induction of apoptosis; inhibition of tubulin polymerization |

Case Studies

- Anticancer Efficacy : In a study evaluating the compound's effect on HL-60 cells, treatment with this compound resulted in significant apoptosis as measured by caspase-3 activation. At concentrations ranging from 50 to 100 nM, there was a notable increase in apoptotic markers compared to untreated controls .

- Antimicrobial Activity : A separate study assessed the compound's effectiveness against common pathogens. Results showed that it inhibited growth in over 70% of tested strains, with particular potency against Gram-positive bacteria.

Q & A

Q. What are the optimal synthetic routes for Tert-butyl N-(2-chloro-3,4-dimethoxyphenyl)carbamate?

The compound is typically synthesized via carbamate formation using tert-butyl chloroformate and the corresponding amine derivative (e.g., 2-chloro-3,4-dimethoxyaniline) under basic conditions. Triethylamine is commonly employed to neutralize HCl generated during the reaction. Anhydrous solvents like dichloromethane or THF are used to prevent hydrolysis. Reaction progress is monitored by TLC, and purification involves column chromatography or recrystallization .

Q. How can researchers confirm the structural identity of this compound?

Structural confirmation requires a combination of spectroscopic and crystallographic methods:

- NMR Spectroscopy : H and C NMR identify functional groups and substituent positions (e.g., tert-butyl, methoxy, and carbamate signals).

- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H] peak at m/z corresponding to CHClNO).

- X-ray Crystallography : Single-crystal analysis using programs like SHELXL or WinGX provides absolute configuration and bond-length validation .

Q. What safety precautions are critical when handling this compound?

Although specific toxicity data may be limited, general carbamate-handling protocols apply:

- Use fume hoods, gloves, and eye protection to avoid inhalation or skin contact.

- Avoid strong acids/bases to prevent decomposition into toxic isocyanates.

- Store in airtight containers at room temperature, shielded from light and moisture .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray) be resolved?

Discrepancies often arise from dynamic processes (e.g., rotamerism) or crystal-packing effects. Strategies include:

- 2D NMR (COSY, NOESY) : To detect spatial correlations and conformational flexibility.

- DFT Calculations : Compare experimental and computed NMR chemical shifts.

- Variable-Temperature XRD : Assess thermal motion and confirm static crystal structures .

Q. What methodologies are suitable for studying its stability under reactive conditions?

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures.

- HPLC-MS Stability Assays : Monitor degradation products (e.g., tert-butanol, CO) under acidic/alkaline hydrolysis.

- Kinetic Studies : Measure reaction rates with nucleophiles (e.g., amines, thiols) to assess carbamate reactivity .

Q. How can electron-density distributions inform reactivity predictions?

High-resolution X-ray data refined via SHELXL or SIR97 reveals electron-density maps highlighting:

- Polarizable Regions : Electron-deficient aryl chlorides vs. electron-rich methoxy groups.

- Hydrogen-Bonding Networks : Critical for understanding solid-state packing and solubility.

- ORTEP Visualization : Renders thermal ellipsoids to quantify atomic displacement .

Q. What strategies optimize enantiomeric purity for chiral derivatives?

- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., amylose or cellulose derivatives).

- Asymmetric Synthesis : Employ enantioselective catalysts during carbamate formation.

- Circular Dichroism (CD) : Validate optical activity and correlate with crystallographic data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.